6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one is a complex organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one typically involves multiple steps. One common approach is the reaction of 3,4-dichlorobenzyl chloride with a suitable benzofuran derivative under basic conditions to form the benzyl ether linkage .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while nucleophilic substitution can produce a variety of substituted benzofuran compounds .
Scientific Research Applications
6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- 3,4-Dichlorobenzyl chloride
- 7-Amino-4-methylcoumarin derivatives
Uniqueness
6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzofuran core with a chromenylidene moiety and dichlorobenzyl ether linkage sets it apart from other similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C26H18Cl2O4 |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
(2Z)-6-[(3,4-dichlorophenyl)methoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C26H18Cl2O4/c1-15-18(11-17-4-2-3-5-23(17)31-15)12-25-26(29)20-8-7-19(13-24(20)32-25)30-14-16-6-9-21(27)22(28)10-16/h2-13,15H,14H2,1H3/b25-12- |
InChI Key |
BTWNXWMSEAIJPP-ROTLSHHCSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.